molecular formula C10H9BrN2O B11862390 1-Bromo-6-methoxyisoquinolin-3-amine

1-Bromo-6-methoxyisoquinolin-3-amine

Cat. No.: B11862390
M. Wt: 253.09 g/mol
InChI Key: GBUYAWIOSKEQPV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-6-methoxyisoquinolin-3-amine can be synthesized through various synthetic routes. One common method involves the bromination of 6-methoxyisoquinoline followed by amination at the third position. The reaction conditions typically include the use of bromine or a brominating agent and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes, optimized for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-6-methoxyisoquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Bromo-6-methoxyisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

1-bromo-6-methoxyisoquinolin-3-amine

InChI

InChI=1S/C10H9BrN2O/c1-14-7-2-3-8-6(4-7)5-9(12)13-10(8)11/h2-5H,1H3,(H2,12,13)

InChI Key

GBUYAWIOSKEQPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=NC(=C2C=C1)Br)N

Origin of Product

United States

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